5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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Overview
Description
“5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroquinolines . It has a molecular weight of 280.13 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves the use of various synthetic strategies . A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2- (2- (benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed .Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7Cl2NO3S/c10-9-5-1-4-8 (13)12-6 (5)2-3-7 (9)16 (11,14)15/h2-3H,1,4H2, (H,12,13)
. Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives are diverse and can lead to various products . For instance, compounds underwent [1,5]-hydride shift and subsequent cyclization to give compounds in good yield .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.13 .Scientific Research Applications
Derivative Studies
A related derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, was investigated for its steric effects and intramolecular hydrogen bonding. This study provides insights into the molecular conformations and interactions influenced by sulfonyl chloride groups in similar compounds (Ohba et al., 2012).
Catalysis in Synthesis
In another study, a related N-sulfonated catalyst was used for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This demonstrates the potential role of sulfonyl chloride compounds in catalyzing important chemical reactions (Goli-Jolodar et al., 2016).
Copper-Catalyzed Sulfonylation
A copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides was explored. This research illustrates the reactivity of sulfonyl chlorides in copper-catalyzed reactions, which is relevant for understanding the applications of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (Liang et al., 2015).
Investigating Complexes and Reactions
A research on 4-Chloro-3′-methylsulfinyl-5(6 or 8)-nitro-3,4′-diquinolinyl sulfides provided insights into the reactions and structural transformations of chloro-sulfinyl compounds, which could be relevant for understanding similar sulfonyl chloride compounds (Maślankiewicz, 2000).
Use as Markers and Fixatives
Chloro-s-triazines, chemically related to sulfonyl chlorides, have been used as markers and fixatives for studying growth in teeth and bones, indicating a potential application area for this compound in biological studies (Goland & Grand, 1968).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-9-5-1-4-8(13)12-6(5)2-3-7(9)16(11,14)15/h2-3H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGSQINQQPAIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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